(E)-1-(4-Azidophenyl)-N-(4-propylphenyl)methanimine
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Overview
Description
(E)-1-(4-Azidophenyl)-N-(4-propylphenyl)methanimine is an organic compound that features both azide and imine functional groups. Compounds with azide groups are often used in click chemistry and other synthetic applications due to their high reactivity. The imine group, on the other hand, is a common functional group in organic chemistry, often used in the formation of Schiff bases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Azidophenyl)-N-(4-propylphenyl)methanimine typically involves the following steps:
Formation of the Azide Group: The azide group can be introduced by reacting a suitable precursor, such as an aryl halide, with sodium azide under appropriate conditions.
Formation of the Imine Group: The imine group is usually formed by the condensation of an amine with an aldehyde or ketone. In this case, 4-propylbenzaldehyde can be reacted with 4-azidoaniline under acidic or basic conditions to form the desired imine.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-Azidophenyl)-N-(4-propylphenyl)methanimine can undergo various types of chemical reactions:
Oxidation: The azide group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azide group can be reduced to form an amine.
Substitution: The azide group can participate in substitution reactions, such as click chemistry, to form triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and others.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Copper(I) catalysts are often used in click chemistry reactions.
Major Products Formed
Oxidation: Nitro derivatives or other oxidized products.
Reduction: Amine derivatives.
Substitution: Triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(4-Azidophenyl)-N-(4-propylphenyl)methanimine can be used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles via click chemistry.
Biology
In biological research, azide-containing compounds are often used in bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in living systems.
Medicine
Industry
In industry, such compounds can be used in the development of new materials, coatings, and other applications where specific chemical reactivity is required.
Mechanism of Action
The mechanism of action of (E)-1-(4-Azidophenyl)-N-(4-propylphenyl)methanimine depends on its specific application. In click chemistry, the azide group reacts with alkynes to form stable triazole rings. The imine group can participate in various condensation reactions, forming new carbon-nitrogen bonds.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-Azidophenyl)-N-(4-methylphenyl)methanimine
- (E)-1-(4-Azidophenyl)-N-(4-ethylphenyl)methanimine
Uniqueness
The uniqueness of (E)-1-(4-Azidophenyl)-N-(4-propylphenyl)methanimine lies in its specific combination of functional groups and the potential reactivity they confer. The propyl group may also influence the compound’s physical properties and reactivity compared to similar compounds with different alkyl groups.
Properties
CAS No. |
62788-15-2 |
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Molecular Formula |
C16H16N4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
1-(4-azidophenyl)-N-(4-propylphenyl)methanimine |
InChI |
InChI=1S/C16H16N4/c1-2-3-13-4-8-15(9-5-13)18-12-14-6-10-16(11-7-14)19-20-17/h4-12H,2-3H2,1H3 |
InChI Key |
HFNQQXKUOKXFLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)N=[N+]=[N-] |
Origin of Product |
United States |
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